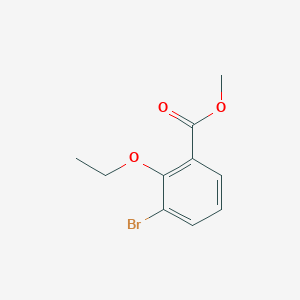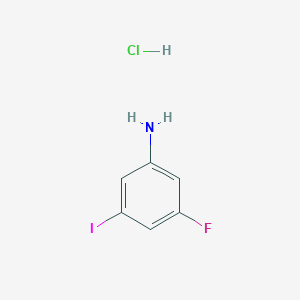
3-Fluoro-5-iodoaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodoaniline hydrochloride, also known as 3-FIH, is an important organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a molecular weight of 328.50 g/mol. 3-FIH is a derivative of aniline, a common aromatic amine. It is a useful intermediate in the synthesis of other compounds, and has been used in a range of fields including medicinal chemistry, analytical chemistry, and materials science.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodoaniline hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of novel compounds, including those used in medicinal chemistry and materials science. It has also been used as a starting material in the synthesis of other compounds, such as 3-fluoro-2-iodo-5-methoxybenzyl alcohol. 3-Fluoro-5-iodoaniline hydrochloride has also been used as a fluorescent probe for the detection of certain proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodoaniline hydrochloride is not fully understood. It is believed that the fluoro group of the molecule interacts with the target molecule in some way, either by forming a covalent bond or by forming a non-covalent interaction. This interaction is thought to be responsible for the activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-iodoaniline hydrochloride are not well understood. It has been used in a number of studies to investigate the effects of different compounds on cells and organisms, but the results of these studies are not conclusive. It is also not known if 3-Fluoro-5-iodoaniline hydrochloride has any toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-5-iodoaniline hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is not easily degraded by air or light. It is also relatively inexpensive and easy to obtain. However, it is not soluble in water, so it must be dissolved in organic solvents before use.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Fluoro-5-iodoaniline hydrochloride. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and materials science. It could also be used in further studies to investigate the effects of different compounds on cells and organisms. Additionally, 3-Fluoro-5-iodoaniline hydrochloride could be used in the development of new fluorescent probes for the detection of certain proteins and enzymes.
Métodos De Síntesis
3-Fluoro-5-iodoaniline hydrochloride can be synthesized in a few different ways. One common method is to react aniline with 3-fluoro-5-iodo-2-chloro-benzene in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces 3-fluoro-5-iodoaniline hydrochloride as the main product, along with other by-products. The reaction typically takes place at a temperature of around 100°C.
Propiedades
IUPAC Name |
3-fluoro-5-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUITXCEHINNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodoaniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

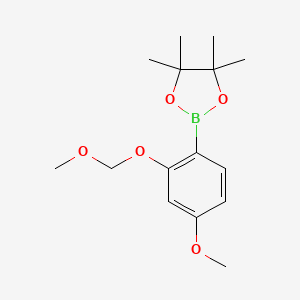


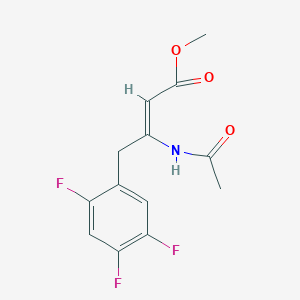


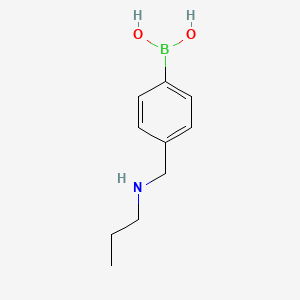
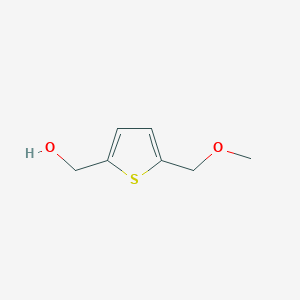
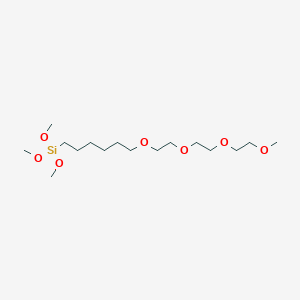

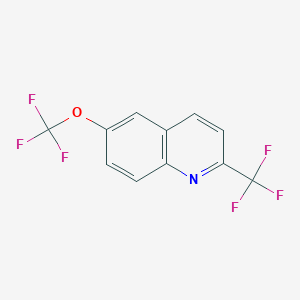
![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

